Cas no 1193392-82-3 (3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde)
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3,4-difluoro-2-(4-methylphenoxy)benzaldehyde
- NTESLMRRKDZCQS-UHFFFAOYSA-N
- CID 86652967
- 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde
- Benzaldehyde, 3,4-difluoro-2-(4-methylphenoxy)-
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- MDL: MFCD26391664
- Inchi: 1S/C14H10F2O2/c1-9-2-5-11(6-3-9)18-14-10(8-17)4-7-12(15)13(14)16/h2-8H,1H3
- InChI Key: NTESLMRRKDZCQS-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(C=O)=C1OC1C=CC(C)=CC=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 277
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.263±0.06 g/cm3(Predicted)
- Boiling Point: 299.5±40.0 °C(Predicted)
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559123-250 mg |
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde; . |
1193392-82-3 | 250mg |
€442.70 | 2023-06-14 | ||
| abcr | AB559123-500 mg |
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde; . |
1193392-82-3 | 500mg |
€752.80 | 2023-06-14 | ||
| abcr | AB559123-1 g |
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde; . |
1193392-82-3 | 1g |
€1034.20 | 2023-06-14 | ||
| abcr | AB559123-250mg |
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde; . |
1193392-82-3 | 250mg |
€363.20 | 2025-02-21 | ||
| abcr | AB559123-500mg |
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde; . |
1193392-82-3 | 500mg |
€752.80 | 2023-08-31 | ||
| abcr | AB559123-1g |
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde; . |
1193392-82-3 | 1g |
€672.80 | 2025-02-21 | ||
| abcr | AB559123-5g |
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde; . |
1193392-82-3 | 5g |
€2264.50 | 2025-02-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262630-500mg |
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde |
1193392-82-3 | 98% | 500mg |
¥7546.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262630-1g |
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde |
1193392-82-3 | 98% | 1g |
¥9382.00 | 2024-08-09 |
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde Suppliers
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde
Recent Advances in the Study of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde (CAS: 1193392-82-3) in Chemical Biology and Pharmaceutical Research
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde (CAS: 1193392-82-3) is a fluorinated benzaldehyde derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have explored its role in modulating specific biochemical pathways, making it a promising candidate for drug discovery and development.
One of the most significant findings in recent research involves the use of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde as a precursor in the synthesis of novel kinase inhibitors. Kinases play a critical role in cell signaling and are often implicated in diseases such as cancer and autoimmune disorders. Researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase targets, with improved selectivity and reduced off-target effects compared to existing inhibitors. These findings were published in a 2023 study in the Journal of Medicinal Chemistry, highlighting the compound's potential in targeted therapy.
In addition to its applications in kinase inhibition, 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde has also been investigated for its anti-inflammatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its derivatives can effectively suppress the production of pro-inflammatory cytokines in vitro. The study suggested that the fluorinated aromatic ring and the phenoxy moiety contribute to its ability to interact with inflammatory signaling pathways, offering a new avenue for the development of anti-inflammatory drugs.
The synthetic versatility of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde has further been explored in the context of drug design. Recent advancements in computational chemistry and molecular docking have enabled researchers to predict its binding affinity with various biological targets. For instance, a 2023 computational study published in RSC Advances utilized density functional theory (DFT) calculations to analyze the electronic properties of this compound, providing insights into its reactivity and potential interactions with enzymes and receptors. These computational findings complement experimental data and accelerate the optimization of lead compounds.
Despite its promising applications, challenges remain in the large-scale synthesis and formulation of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde. A 2023 review in Organic Process Research & Development discussed the need for more efficient synthetic routes to produce this compound with high yield and purity. The review emphasized the importance of green chemistry principles to minimize environmental impact while maintaining cost-effectiveness. Addressing these challenges will be crucial for advancing the compound's transition from laboratory research to clinical applications.
In conclusion, 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde (CAS: 1193392-82-3) represents a versatile and valuable building block in chemical biology and pharmaceutical research. Its role in the development of kinase inhibitors and anti-inflammatory agents, coupled with advancements in computational modeling, underscores its potential in drug discovery. Future research should focus on optimizing synthetic methodologies and exploring its therapeutic efficacy in vivo to fully realize its clinical potential.
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